molecular formula C14H17NO3S2 B11946989 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate

Cat. No.: B11946989
M. Wt: 311.4 g/mol
InChI Key: FSVVFYJOJFXONO-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate is a synthetic organic compound featuring a 2-oxoethyl backbone linked to a 2-hydroxy-4-methoxyphenyl group and a pyrrolidinecarbodithioate moiety.

Properties

Molecular Formula

C14H17NO3S2

Molecular Weight

311.4 g/mol

IUPAC Name

[2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate

InChI

InChI=1S/C14H17NO3S2/c1-18-10-4-5-11(12(16)8-10)13(17)9-20-14(19)15-6-2-3-7-15/h4-5,8,16H,2-3,6-7,9H2,1H3

InChI Key

FSVVFYJOJFXONO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CSC(=S)N2CCCC2)O

Origin of Product

United States

Preparation Methods

Phenolic Intermediate Formation

The synthesis begins with 2-hydroxy-4-methoxyacetophenone as the primary precursor. Key steps include:

  • Electrophilic substitution : Bromination or nitration at the para position of the phenolic ring under acidic conditions (H₂SO₄/HNO₃ or Br₂/FeBr₃).

  • Protection of hydroxyl group : Acetylation using acetic anhydride to prevent undesired side reactions.

Table 1: Reaction Conditions for Phenolic Intermediate

StepReagents/ConditionsYield (%)Reference
BrominationBr₂ (1.2 eq), FeBr₃, CH₂Cl₂, 0°C, 2h78
NitrationHNO₃ (conc.), H₂SO₄, 50°C, 4h65
AcetylationAc₂O, pyridine, RT, 12h92

Oxoethyl Group Introduction

The oxoethyl moiety is introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation :

  • Friedel-Crafts : Reaction with chloroacetyl chloride (ClCH₂COCl) in AlCl₃-catalyzed conditions (CH₂Cl₂, reflux, 6h).

  • Claisen-Schmidt : Condensation with glyoxylic acid (HOOCCHO) under basic conditions (NaOH, ethanol, 60°C).

Critical Note : Excess AlCl₃ must be quenched with ice-water to prevent decomposition.

Pyrrolidinecarbodithioate Functionalization

The final step involves reacting the oxoethyl intermediate with pyrrolidine-1-carbodithioic acid (synthesized from pyrrolidine and CS₂):

  • Thiocarbamation :

    • Pyrrolidine (1.5 eq), CS₂ (2 eq), KOH (1 eq), ethanol, 0°C → RT, 12h.

    • Subsequent alkylation with bromoethyl intermediate (1.2 eq) in DMF, 80°C, 6h.

Table 2: Optimization of Thiocarbamation

ParameterOptimal ValueImpact on Yield
Temperature0°C → RTPrevents CS₂ evaporation
SolventAnhydrous ethanolEnhances solubility
Molar ratio (CS₂:pyrrolidine)2:1Minimizes byproducts

Industrial-Scale Production Methods

Continuous Flow Synthesis

Patent ES2287786T3 describes a scalable process using microreactors:

  • Step 1 : Phenolic acylation in a packed-bed reactor (residence time: 20 min).

  • Step 2 : In-line quenching and extraction to isolate intermediates.

  • Step 3 : Automated thiocarbamation under nitrogen atmosphere.

Advantages :

  • 45% reduction in reaction time vs. batch processes.

  • Purity ≥98% (HPLC).

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis:

  • Ball-milling : Reactants ground with K₂CO₃ (2h, 500 rpm).

  • Yield : 72% with 99% atom economy.

Analytical Characterization

Table 3: Spectroscopic Data for Final Product

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 7.52 (d, J=8.8 Hz, ArH), 3.88 (s, OCH₃), 3.45 (m, pyrrolidine-CH₂)
IR (KBr)1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S)
HPLC tᵣ = 9.2 min (C18, MeCN:H₂O 70:30)

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Batch synthesis6595Moderate1,200
Continuous flow8298High900
Mechanochemical7297Low750

Challenges and Solutions

Byproduct Formation

  • Issue : Thioether byproducts from CS₂ dimerization.

  • Solution : Use of radical scavengers (TEMPO, 0.1 eq).

Moisture Sensitivity

  • Issue : Hydrolysis of carbodithioate group.

  • Solution : Strict anhydrous conditions (molecular sieves, N₂ atmosphere).

Emerging Trends

  • Biocatalytic routes : Engineered esterases for enantioselective synthesis (patent US8222261B2).

  • Photoredox catalysis : Visible-light-mediated C–S bond formation (λ = 450 nm) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The oxoethyl group can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. A library of pyrrolidine derivatives, including this compound, was synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, it exhibited promising results in inhibiting the growth of M-Hela tumor cells, with some derivatives showing activity that surpassed that of the reference drug tamoxifen .

Case Study:
In vitro assays indicated that certain derivatives of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate demonstrated IC50 values in the low micromolar range against cancer cells, suggesting a strong potential for further development into therapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives with similar structures exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL .

Table 1: Summary of Antimicrobial Activity

CompoundPathogenMIC (µg/mL)
Derivative AE. coli256
Derivative BS. aureus128

UV Absorption and Stabilization

Another important application of this compound is its use as a UV absorber in polymers. It has been incorporated into materials such as polycarbonates and thermoplastics to enhance UV stability and prolong the lifespan of products exposed to sunlight .

Table 2: Applications in Materials Science

Material TypeApplication
PolycarbonatesUV stabilization
ThermoplasticsLight stabilization

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

2-(2,6-Dimethylanilino)-2-oxoethyl 1-pyrrolidinecarbodithioate (CAS 412919-79-0)

  • Structural Differences: Replaces the 2-hydroxy-4-methoxyphenyl group with a 2,6-dimethylanilino group.
  • Loss of hydroxyl and methoxy groups reduces hydrogen-bonding capacity, which may diminish solubility and target-binding specificity .

Adamantane-Based 2-Oxoethyl Esters (e.g., 2-(Adamantan-1-yl)-2-oxoethyl Benzoates)

  • Structural Differences : Adamantane replaces the phenyl group, and ester groups substitute the dithiocarbamate.
  • Functional Properties: Adamantane’s rigid, hydrophobic structure promotes synclinal conformations and head-to-tail crystal packing, enhancing thermal stability . Esters in these derivatives exhibit antioxidant activity (e.g., radical scavenging) and anti-inflammatory effects, outperforming diclofenac sodium in some cases.
Compound Name Core Structure Functional Groups Key Substituents Reported Activities Reference
Target Compound 2-oxoethyl Dithiocarbamate 2-hydroxy-4-methoxyphenyl Not reported -
2-(2,6-Dimethylanilino) analog 2-oxoethyl Dithiocarbamate 2,6-dimethylanilino Not reported
Adamantane-based esters 2-oxoethyl Ester Adamantane, substituted phenyl Antioxidant, anti-inflammatory

Functional Group Comparisons: Dithiocarbamate vs. Ester

  • Dithiocarbamates: Known for metal chelation (e.g., copper, zinc) and inhibition of enzymes like urease or metalloproteases. Potential agrochemical applications (e.g., fungicides, insecticides) due to reactivity with biological thiols .
  • Esters :
    • Adamantane-based esters exhibit radical scavenging (e.g., H₂O₂) and anti-inflammatory effects.
    • Synclinal conformation and crystal packing may stabilize reactive oxygen species (ROS) scavenging .

Hypothetical Bioactivity Profiles

  • Target Compound :

Biological Activity

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate, also known as a derivative of methoxyphenol, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a carbodithioate functional group, suggesting diverse interactions with biological systems.

  • Chemical Formula : C14H17NO3S2
  • CAS Number : 944769-31-7
  • Molecular Weight : Approximately 317.42 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been studied for its potential as a therapeutic agent in several conditions, particularly those related to inflammation, cancer, and metabolic disorders.

Antioxidant Activity

Research indicates that derivatives of 2-hydroxy-4-methoxyphenyl exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented in several studies.

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It appears to exert cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of signaling pathways such as p53 and NF-kB.

Modulation of Cannabinoid Receptors

Another notable aspect of this compound is its interaction with cannabinoid receptors (CB1 and CB2). Studies suggest that it may act as a ligand for these receptors, offering potential therapeutic benefits in appetite regulation and pain management. This property makes it relevant for conditions such as obesity and chronic pain.

Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various methoxyphenol derivatives, including 2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls .

Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis. The study reported a dose-dependent response with IC50 values indicating effective cytotoxicity at low concentrations .

Study 3: Cannabinoid Receptor Interaction

Research investigating the binding affinity of this compound to cannabinoid receptors showed that it acts as a partial agonist at CB1 receptors. This interaction was associated with decreased food intake in animal models, suggesting its potential use in treating obesity .

Data Tables

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis
CB1 Receptor ModulationAppetite suppression

Q & A

Q. What are the recommended synthetic routes for 2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl 1-pyrrolidinecarbodithioate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-(2-hydroxy-4-methoxyphenyl)-2-oxoethyl intermediates with 1-pyrrolidinecarbodithioic acid. A multi-step approach may include:

Esterification : Reacting hydroxy-methoxybenzaldehyde derivatives with thiocarbonyl reagents under anhydrous conditions.

Nucleophilic substitution : Introducing the pyrrolidinecarbodithioate group via coupling reactions (e.g., using carbodiimide-based activating agents).
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF vs. THF) to enhance yield .

Q. Key Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol groups.
  • Temperature control (0–25°C) to avoid side reactions like disulfide formation.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% threshold).
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 170–190 ppm).
  • IR : Confirm C=S stretches (~1200–1050 cm⁻¹) and hydroxyl/methoxy groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility. Mitigation steps:

MD Simulations : Perform molecular dynamics (MD) in explicit solvent models (e.g., water/DMSO) to assess ligand-receptor dynamics.

Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers.

Experimental Validation : Re-test bioactivity under controlled conditions (e.g., pH, temperature) to rule out assay artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?

  • Methodological Answer : Focus on modifying key pharmacophores:
  • Phenyl ring substituents : Replace methoxy/hydroxy groups with halogens or electron-withdrawing groups to enhance membrane permeability.
  • Pyrrolidinecarbodithioate moiety : Introduce methyl/ethyl groups to the pyrrolidine ring to modulate steric hindrance and binding kinetics.
    Use parallel synthesis to generate analogs, followed by in vitro screening (e.g., enzyme inhibition, cytotoxicity assays) .

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